molecular formula C5H6F2N2 B1304058 3-(difluoromethyl)-5-methyl-1H-pyrazole CAS No. 934759-09-8

3-(difluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B1304058
CAS No.: 934759-09-8
M. Wt: 132.11 g/mol
InChI Key: QPGWGHWOAIFIPR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a difluoromethyl group at the 3-position and a methyl group at the 5-position

Mechanism of Action

Target of Action

The primary target of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

This compound interacts with its target, SDH, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production. The resulting energy deficit affects various cellular processes, leading to the death of the cell .

Biochemical Pathways

The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. These molecules are essential for the electron transport chain, where they donate electrons to produce ATP. The inhibition of SDH therefore leads to a decrease in ATP production, affecting energy-dependent cellular processes .

Pharmacokinetics

It is known that the presence of the difluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can influence the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of SDH, leading to a decrease in ATP production . This energy deficit can lead to cell death, providing the compound with its fungicidal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil salinity can affect the bioavailability and efficacy of the compound . Additionally, temperature and elevation have been shown to have significant effects on plant diversity, which could indirectly influence the compound’s action .

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)-5-methyl-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. The interaction between this compound and succinate dehydrogenase is characterized by the formation of hydrogen bonds, which can inhibit the enzyme’s activity . Additionally, this compound has shown potential in modulating the activity of other biomolecules, such as proteins involved in cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain phytopathogenic fungi by interfering with their cellular processes . In mammalian cells, this compound can modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This inhibition can lead to a cascade of molecular events, resulting in altered gene expression and cellular function. Additionally, this compound can activate or inhibit signaling pathways by interacting with proteins involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with succinate dehydrogenase can affect the mitochondrial respiratory chain, leading to changes in cellular energy production and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may be concentrated in areas where it can exert its biochemical effects most effectively.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria can enhance its ability to modulate the mitochondrial respiratory chain and influence cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoroacetic acid with a suitable pyrazole precursor under catalytic conditions. For instance, nanoscale titanium dioxide can be used to catalyze the esterification process, resulting in high yields and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using cost-effective and environmentally friendly processes. The use of difluoroacetic acid as a starting material is advantageous due to its low cost and availability. The reaction conditions are optimized to ensure high product yield and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the pyrazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(difluoromethyl)-5-methyl-1H-pyrazole include:

  • Isopyrazam
  • Sedaxane
  • Bixafen
  • Fluxapyroxad
  • Benzovindiflupyr

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the difluoromethyl group enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGWGHWOAIFIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382132
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934759-09-8, 936033-61-3
Record name 5-(Difluoromethyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934759-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
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